![molecular formula C23H20N6O3 B610498 3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one CAS No. 1070773-09-9](/img/structure/B610498.png)
3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4’,5’-f][1,3]diazepin-2-one” is a chemical compound with the molecular formula C23H20N6O3 . It is also known by the name RK-33 . The compound has a molecular weight of 428.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes two methoxyphenyl groups attached to a diimidazo[4,5-d:4’,5’-f][1,3]diazepin-2-one core . The InChI string of the compound is “InChI=1S/C23H20N6O3/c1-31-17-7-3-15 (4-8-17)11-28-14-26-19-20-22 (25-13-24-21 (19)28)29 (23 (30)27-20)12-16-5-9-18 (32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3” and the Canonical SMILES is "COC1=CC=C (C=C1)CN2C=NC3=C2N=CN=C4C3=NC (=O)N4CC5=CC=C (C=C5)OC" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.4 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 428.15968852 g/mol . The topological polar surface area of the compound is 93.7 Ų .Scientific Research Applications
Application in Cancer Treatment
Specific Scientific Field
Oncology (Cancer Research)
Summary of the Application
RK-33 is a small molecule inhibitor of the DDX3 gene . It was developed by a team at Johns Hopkins Medicine as a result of research into the effects of secondhand smoke on breast cancer . The DDX3 gene was found to be abundantly expressed in cells exposed to cigarette smoke, and when its function was blocked in animal models, tumors shrank, and the cancer didn’t spread .
Methods of Application or Experimental Procedures
RK-33 was tested in breast cancer cell lines. It had little effect on normal breast cells with low DDX3 expression. However, when tested in triple-negative breast cancer cells with high DDX3 expression, RK-33 easily killed the cancer cells .
Results or Outcomes
RK-33 was found to be effective against cancer cells with different levels of DDX3 expression but did not harm normal cells. Even at four times the therapeutic dose, it was not toxic in animal models .
Application as a Broad-Spectrum Antiviral Agent
Specific Scientific Field
Virology (Antiviral Research)
Summary of the Application
RK-33 has been identified as a broad-spectrum antiviral agent that targets DEAD-Box RNA Helicase DDX3X . This makes it a potential candidate for the development of antiviral strategies.
Methods of Application or Experimental Procedures
The small molecule RK-33 has been suggested to target DDX3X based on the observation that biotinylated RK-33 can immunoprecipitate endogenous DDX3X in cells .
Results or Outcomes
RK-33 is efficacious at low micromolar concentrations in limiting infection by various viruses such as human parainfluenza virus type 3 (hPIV-3), respiratory syncytial virus (RSV), dengue virus (DENV), Zika virus (ZIKV) or West Nile virus (WNV) .
Application in Radiosensitization of Prostate Cancer Cells
Specific Scientific Field
Radiation Oncology
Summary of the Application
RK-33 has been found to act as a radiosensitizer in lung cancer mice models . This suggests its potential application in enhancing the effectiveness of radiation therapy in cancer treatment.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available sources.
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources.
Application in COVID-19 Antiviral Therapy
Summary of the Application
RK-33 has been identified as a potential antiviral agent against SARS-CoV-2, the virus that causes COVID-19 . It works by blocking the virus’s ability to take over a host cell’s “genetic manufacturing plant” and make copies of itself .
Methods of Application or Experimental Procedures
RK-33 is a small molecule inhibitor that targets a protein known as DDX3 . This protein unwinds the double-stranded RNA controlling many cells, enabling the RNA’s genetic code to be read (or translated). This, in turn, leads to the creation of new virus cells .
Results or Outcomes
RK-33’s antiviral capability is unaffected by spike protein mutations and remains consistent across four SARS-CoV-2 variants .
Application in Lung Cancer Treatment
Summary of the Application
RK-33 has been found to inhibit the proliferation of multiple lung cancer cell lines in a dose-dependent manner . It also acts as a radiosensitizer in lung cancer mice models .
Results or Outcomes
Application in Smoking-Associated Cancer Treatment
Summary of the Application
RK-33 was developed as a result of research into the effects of secondhand smoke on breast cancer . The DDX3 gene was found to be abundantly expressed in cells exposed to cigarette smoke . When its function was blocked in animal models, tumors shrank, and the cancer didn’t spread .
properties
IUPAC Name |
5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMZXFUZDBRCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.